molecular formula C10H9Cl2N5OS B5844310 N-(2,3-DICHLOROPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE

N-(2,3-DICHLOROPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE

Cat. No.: B5844310
M. Wt: 318.18 g/mol
InChI Key: FQYGJCFSBPVCJK-UHFFFAOYSA-N
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Description

N-(2,3-DICHLOROPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a tetrazole ring, and a sulfanyl linkage

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N5OS/c1-17-10(14-15-16-17)19-5-8(18)13-7-4-2-3-6(11)9(7)12/h2-4H,5H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYGJCFSBPVCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DICHLOROPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from appropriate precursors such as nitriles or azides under specific conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a substitution reaction using suitable chlorinated aromatic compounds.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the tetrazole derivative with a thiol compound.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DICHLOROPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic ring.

Scientific Research Applications

    Medicinal Chemistry: It may be studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, or anticancer properties.

    Agriculture: The compound could be explored for its potential use as a pesticide or herbicide.

    Materials Science: It may be investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-DICHLOROPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The tetrazole ring and dichlorophenyl group may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DICHLOROPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE
  • N-(2,3-DICHLOROPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPIONAMIDE

Uniqueness

N-(2,3-DICHLOROPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the dichlorophenyl group and the tetrazole ring can influence its reactivity and interactions with biological targets, making it a compound of interest for further research.

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